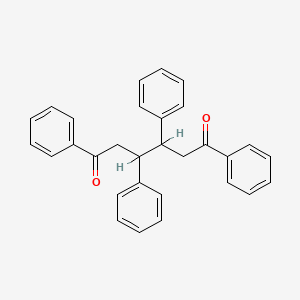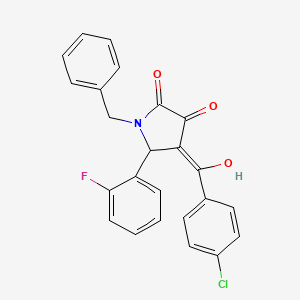![molecular formula C13H18ClN3O3S B5460310 4-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5460310.png)
4-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinecarboxamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its immunosuppressive properties. It was first identified as a potential therapeutic agent for autoimmune diseases, particularly rheumatoid arthritis, and has since been investigated for its potential in treating other conditions such as psoriasis, inflammatory bowel disease, and multiple sclerosis.
Wirkmechanismus
4-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinecarboxamide specifically targets JAK3, which is involved in the signaling pathway of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 4-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinecarboxamide blocks the downstream signaling of these cytokines and reduces the activity of immune cells such as T cells and B cells.
Biochemical and Physiological Effects:
The immunosuppressive effects of 4-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinecarboxamide have been demonstrated in several preclinical and clinical studies. In a phase II clinical trial for rheumatoid arthritis, 4-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinecarboxamide was shown to significantly reduce disease activity compared to placebo. It has also been shown to be effective in treating psoriasis and inflammatory bowel disease in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinecarboxamide is its specificity for JAK3, which allows for targeted inhibition of immune cell activity. However, its immunosuppressive effects may also have limitations in certain contexts, as it can increase the risk of infection and may interfere with normal immune function.
Zukünftige Richtungen
There are several potential future directions for research on 4-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinecarboxamide. One area of interest is its potential for treating other autoimmune diseases, such as multiple sclerosis and lupus. Additionally, there is ongoing research on developing more selective JAK inhibitors that target specific cytokine signaling pathways, which may have fewer side effects than broad-spectrum inhibitors like 4-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinecarboxamide. Finally, there is interest in exploring the potential of JAK inhibitors in combination with other immunomodulatory therapies for autoimmune diseases.
Synthesemethoden
The synthesis of 4-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinecarboxamide involves several steps, starting with the reaction of 4-chlorobenzenesulfonyl chloride with N,N-dimethylpiperazine to form 4-(N,N-dimethylamino)phenylsulfonyl chloride. This intermediate is then reacted with N,N-dimethyl-1,4-diaminobutane to produce 4-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinecarboxamide.
Wissenschaftliche Forschungsanwendungen
4-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinecarboxamide has been extensively studied for its immunosuppressive properties, particularly in the context of autoimmune diseases. It works by inhibiting the activity of Janus kinases (JAKs), which are involved in the signaling pathways of cytokines that play a role in inflammation and immune response.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O3S/c1-15(2)13(18)16-7-9-17(10-8-16)21(19,20)12-5-3-11(14)4-6-12/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKFSRCWVYBVKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-[(4-methyl-1H-imidazol-5-yl)methyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5460229.png)
![7-[4-(benzyloxy)butanoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5460254.png)


![N'-cyclohexyl-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5460277.png)
![2-(4-methoxy-3-methylphenyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}acetamide](/img/structure/B5460285.png)
![2-{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methoxyphenoxy}-N-(4-bromo-2,3-dimethylphenyl)acetamide](/img/structure/B5460298.png)
![1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5460304.png)
![8-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5460318.png)



![6-(3,4-dimethylpiperazin-1-yl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5460364.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1-propionylprolinamide](/img/structure/B5460367.png)